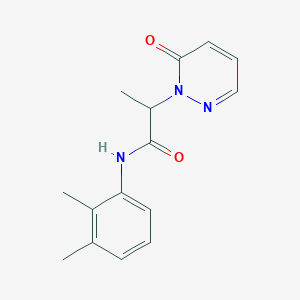
N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is expressed in the outer mitochondrial membrane of many cell types, including immune cells and glial cells in the central nervous system. DPA-714 has been extensively studied for its potential applications in imaging and therapy.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential and SAR Studies
One study describes a series of compounds with a structure related to N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide, highlighting their potential as antidepressants. The structure-activity relationship (SAR) identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a compound with equipotent effects to imipramine in standard antidepressant assays but without significant anticholinergic action, suggesting a new avenue for antidepressant development with reduced side effects (Bailey et al., 1985).
Neuroprotective Agents for Alzheimer's Disease
Another research focus is on N-acylaminophenothiazines, which share a thematic chemical framework with the target compound. These have been reported for their multifunctional profile as effective neuroprotectants and selective butyrylcholinesterase inhibitors, offering a potential treatment pathway for Alzheimer's disease. These compounds demonstrated the ability to protect neurons against damage from free radicals, showcasing low toxicity and the capability to penetrate the central nervous system (CNS) (González-Muñoz et al., 2011).
Analgesic and Anti-Inflammatory Activity
Research on analogues to this compound has uncovered compounds with notable analgesic and anti-inflammatory activities. A study on new pyridazinones showed that these compounds exhibited greater potency than aspirin in animal models, suggesting potential applications in pain management and inflammation treatment without ulcerogenic side effects (Doğruer & Şahin, 2003).
Photochemical Reactions
Investigations into the photochemical behavior of compounds structurally similar to this compound reveal insights into potential applications in materials science and organic synthesis. A study on N,N-dimethylpyruvamide demonstrated various photoproducts upon irradiation in methanol and ethanol, shedding light on the compound's reactivity and potential for creating novel organic materials (Shima et al., 1984).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-4-7-13(11(10)2)17-15(20)12(3)18-14(19)8-5-9-16-18/h4-9,12H,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILMAWOFSAJXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
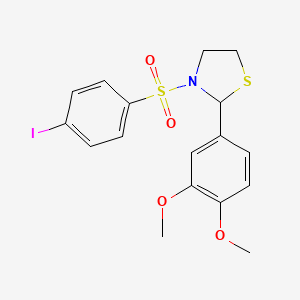

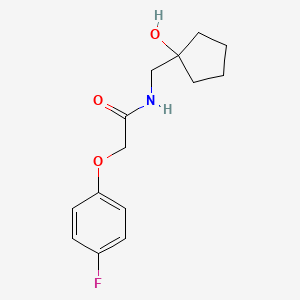
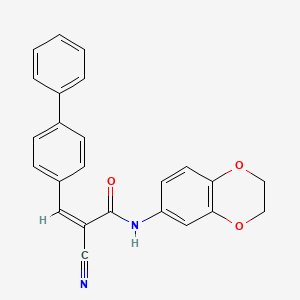
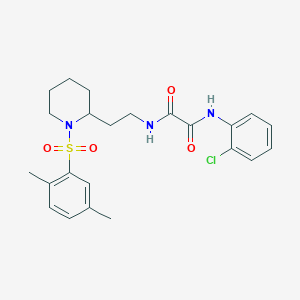

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
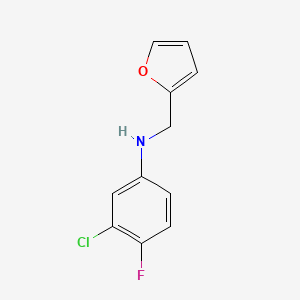
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)